Diethyl N-(tert-butoxycarbonyl)aspartate
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Overview
Description
(S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in organic synthesis and peptide chemistry due to its protective groups, which help in the selective modification of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester typically involves the esterification of aspartic acid followed by the introduction of the tert-butoxycarbonyl (Boc) protective group. One common method is the Fischer esterification, where aspartic acid is reacted with ethanol in the presence of an acid catalyst to form the diethyl ester. Subsequently, the Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield aspartic acid derivatives.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Trifluoroacetic acid (TFA) for Boc removal.
Oxidation/Reduction: Various oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Aspartic acid and ethanol.
Substitution: Aspartic acid derivatives with free amino groups.
Oxidation/Reduction: Modified aspartic acid derivatives depending on the specific reaction
Scientific Research Applications
(S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the stepwise synthesis of peptides.
Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Employed in the production of biodegradable polymers and other materials .
Mechanism of Action
The mechanism of action of (S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective deprotection and functionalization at specific stages of synthesis. The ester groups can be hydrolyzed to release the free amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl aspartic acid methyl ester
- N-tert-Butoxycarbonyl glutamic acid diethyl ester
- N-tert-Butoxycarbonyl alanine diethyl ester
Uniqueness
(S)-N-tert-Butoxycarbonyl aspartic acid diethyl ester is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Compared to other similar compounds, it offers a balance of reactivity and stability, making it particularly useful in peptide synthesis and other applications .
Properties
CAS No. |
428440-11-3 |
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Molecular Formula |
C13H23NO6 |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17) |
InChI Key |
ZKLVICYBRXLQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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